

# In-Depth Technical Guide: Thalidomide-Piperazine 5-Fluoride for PROTAC Development

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## Compound of Interest

Compound Name: *Thalidomide-Piperazine 5-fluoride*

Cat. No.: *B8086657*

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This technical guide provides a comprehensive overview of **Thalidomide-Piperazine 5-fluoride**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the synthesis, mechanism of action, and application of this specific E3 ligase ligand-linker conjugate, with a focus on quantitative data and detailed experimental protocols.

## Introduction to Thalidomide-Based PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The "**Thalidomide-Piperazine 5-fluoride**" moiety serves as a pre-synthesized building block, incorporating the CRBN-recruiting element and a piperazine-containing linker. The piperazine group is a common choice in PROTAC design, offering a balance of rigidity and solubility that can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The 5-fluoro substitution on the thalidomide core can enhance binding affinity and metabolic stability.

A prominent example of a PROTAC utilizing a similar chemical scaffold is Arvinas's Bavdegalutamide (ARV-110), an orally active and specific Androgen Receptor (AR) PROTAC degrader that has shown promise in clinical trials for prostate cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

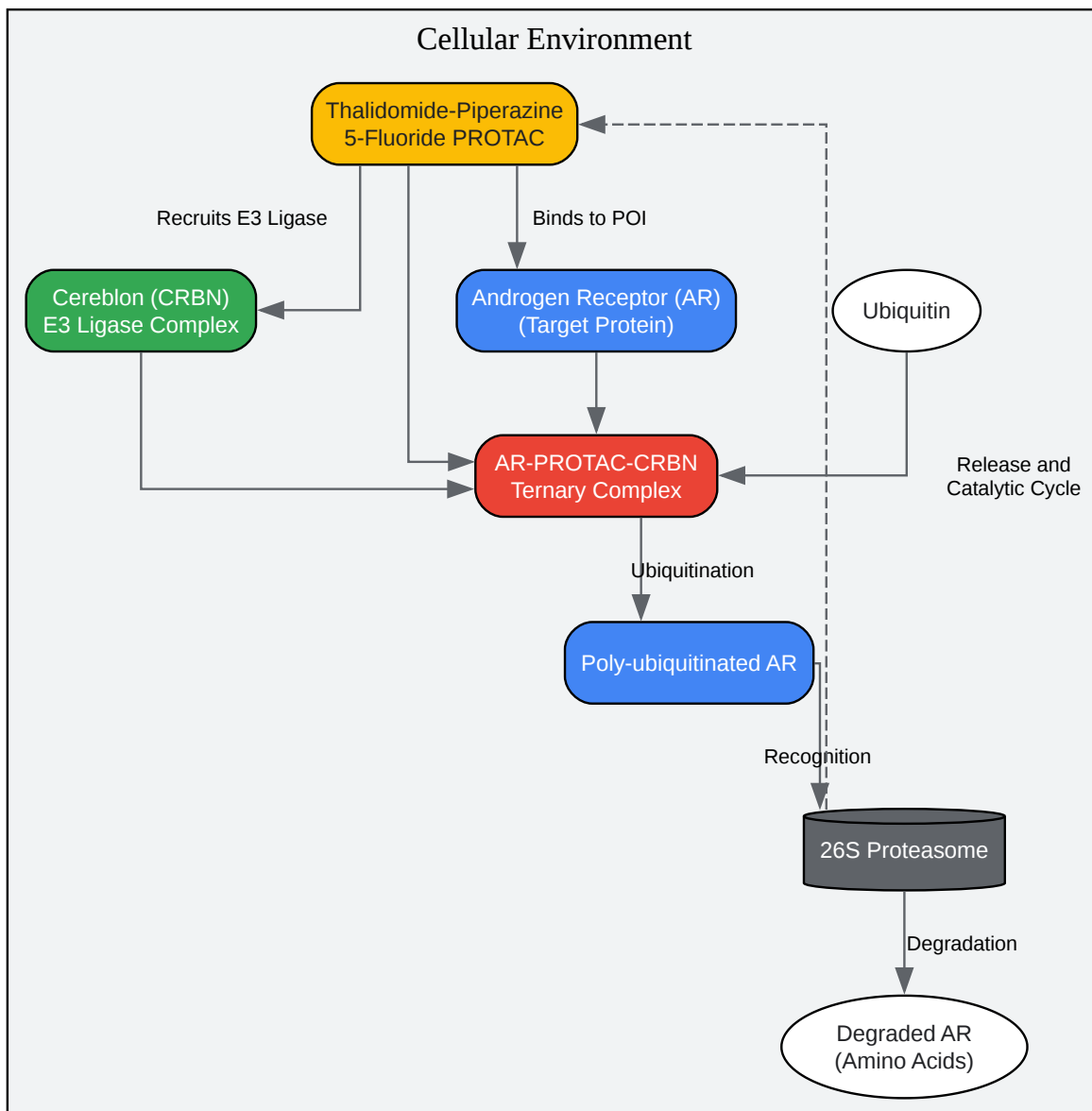
## Quantitative Data and Performance Metrics

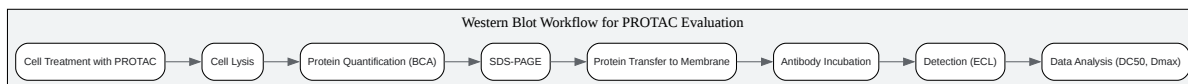
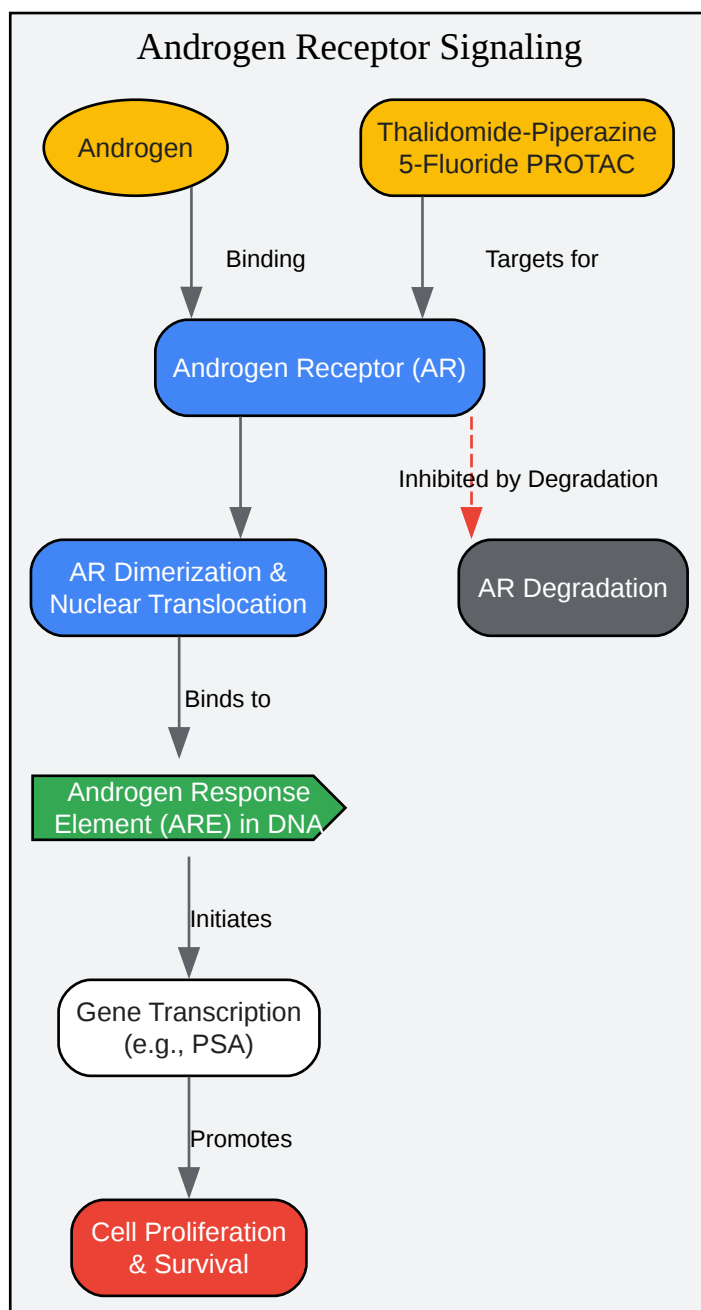
The efficacy of a PROTAC is evaluated through several key quantitative parameters. For PROTACs incorporating a **Thalidomide-Piperazine 5-fluoride** core, these metrics are critical for assessing their potential as therapeutic agents. The following table summarizes representative data for ARV-110, a PROTAC with a closely related structure.

Parameter	Value	Target Protein	Cell Line	Notes
DC <sub>50</sub>	~1 nM	Androgen Receptor (AR)	VCaP	The half-maximal degradation concentration, indicating high potency. <a href="#">[3]</a> <a href="#">[5]</a>
D <sub>max</sub>	>90%	Androgen Receptor (AR)	VCaP	The maximum percentage of protein degradation achieved. <a href="#">[5]</a>
CRBN Binding Affinity (IC <sub>50</sub> )	~150 nM	Cereblon (CRBN)	Biochemical Assay	Representative affinity for a thalidomide analog to CRBN. <a href="#">[6]</a>

## Signaling Pathways and Mechanism of Action

The primary mechanism of action for a **Thalidomide-Piperazine 5-fluoride** based PROTAC targeting the Androgen Receptor (AR) is the hijacking of the Ubiquitin-Proteasome System (UPS).





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